molecular formula C10H10ClNO B12824897 (4-Chloro-7-methyl-1H-indol-2-yl)methanol

(4-Chloro-7-methyl-1H-indol-2-yl)methanol

Cat. No.: B12824897
M. Wt: 195.64 g/mol
InChI Key: DUCUVWCAXBLDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-7-methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-7-methyl-1H-indol-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-chloro-7-methylindole.

    Formylation: The indole undergoes a formylation reaction to introduce a formyl group at the 2-position. This can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo further reduction to convert the hydroxymethyl group into a methyl group.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst

Major Products

    Oxidation: (4-Chloro-7-methyl-1H-indol-2-yl)formaldehyde or (4-Chloro-7-methyl-1H-indol-2-yl)carboxylic acid

    Reduction: (4-Chloro-7-methyl-1H-indol-2-yl)methane

    Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-7-methyl-1H-indol-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential biological activities. This compound could be investigated for its effects on various biological pathways, given the known bioactivity of many indole derivatives.

Medicine

Indole derivatives have been explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. (4-Chloro-7-methyl-1H-indol-2-yl)m

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(4-chloro-7-methyl-1H-indol-2-yl)methanol

InChI

InChI=1S/C10H10ClNO/c1-6-2-3-9(11)8-4-7(5-13)12-10(6)8/h2-4,12-13H,5H2,1H3

InChI Key

DUCUVWCAXBLDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.